molecular formula C8H10N2O4S B3280461 N-(4-methyl-2-nitrophenyl)methanesulfonamide CAS No. 716-68-7

N-(4-methyl-2-nitrophenyl)methanesulfonamide

Cat. No.: B3280461
CAS No.: 716-68-7
M. Wt: 230.24 g/mol
InChI Key: ZJYPBPBXLHONNC-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-methyl-2-nitrophenyl aromatic ring. Sulfonamides are widely studied for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-6-3-4-7(9-15(2,13)14)8(5-6)10(11)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYPBPBXLHONNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)methanesulfonamide typically involves the reaction of 4-methyl-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)methanesulfonamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The sulfonamide group can form hydrogen bonds and other interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Positional Isomerism :
  • N-(2-Methylphenyl)methanesulfonamide vs. N-(3-Methylphenyl)methanesulfonamide :
    DFT studies reveal that the position of the methyl group (ortho vs. meta) significantly alters NMR chemical shifts and vibrational frequencies. For example, the ortho isomer exhibits stronger intramolecular hydrogen bonding due to proximity between the sulfonamide group and methyl substituent .
Electron-Withdrawing vs. Electron-Donating Groups :
  • This compound also features an additional methylsulfonyl group, increasing steric bulk and altering hydrogen-bonding networks .
  • N-(4-Chlorophenyl)methanesulfonamide :
    The chloro substituent (electron-withdrawing) enhances electrophilicity, making this compound a preferred intermediate in pharmaceutical syntheses (e.g., anticonvulsants) .
Nitro Group Placement :

Crystallographic and Hydrogen-Bonding Differences

Compound Dihedral Angle (Phenyl vs. Functional Group) Hydrogen-Bonding Motifs Reference
N-(4-Methyl-2-nitrophenyl)methanesulfonamide Not reported; ~14.69° in nitro analogs Intramolecular C–H···O (S(6) rings)
N-(4-Methyl-2-nitrophenyl)succinamic acid 36.1° (phenyl vs. amide) Bifurcated N–H···O (intra- and intermolecular)
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide 14.69° (nitro vs. phenyl) C8–H8B···O4 and C9–H9B···O1 interactions
  • Impact on Solubility : Compounds with hydroxyl or carboxyl groups (e.g., succinamic acid derivatives) exhibit higher solubility due to enhanced hydrogen-bonding capacity .

Biological Activity

N-(4-methyl-2-nitrophenyl)methanesulfonamide is an organic compound characterized by its unique molecular structure, which includes a methanesulfonamide group and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C₈H₁₀N₂O₄S
  • Molecular Weight : 230.24 g/mol
  • Functional Groups : Nitro group (-NO₂) and sulfonamide group (-SO₂NH₂)

The presence of these functional groups contributes to the compound's reactivity and potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activities

This compound exhibits a range of biological activities, primarily due to its sulfonamide core. Research indicates that compounds with similar structures often demonstrate:

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes involved in folate synthesis in bacteria.
  • Apoptosis Induction : Preliminary findings suggest that this compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death through mechanisms involving cytochrome c release and caspase activation .
  • Binding Interactions : Interaction studies indicate that this compound may bind to various biological targets, although detailed profiles are still under investigation.

Table 1: Comparative Biological Activities of Sulfonamides

Compound NameActivity TypeReference
This compoundAntibacterial, Anticancer,
SulfanilamideAntibacterial
Indole sulfonamideAnticancer (CA IX inhibition)
Coumarin-proline sulfonamideAntidiabetic, Anticancer

Case Study: Anticancer Activity

A study focusing on related sulfonamides demonstrated significant anticancer activity against various cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methyl-2-nitrophenyl)methanesulfonamide
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N-(4-methyl-2-nitrophenyl)methanesulfonamide

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